Home > Products > Screening Compounds P24898 > 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide - 1235135-87-1

3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Catalog Number: EVT-2982052
CAS Number: 1235135-87-1
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It demonstrates low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potency. [] Due to its superior safety profile, pharmacokinetic characteristics, and in vivo efficacy, Hu7691 received approval for an investigational new drug application by the National Medical Products Administration. [] Its pharmacokinetic profile and bioavailability in dogs have been studied. []

(-)-N-Methyl-N-(4-(4-phenyl-4-acetylaminopiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl)benzamide

Compound Description: This compound is noted for its potential in treating neurokinin A-derived diseases. [] Synthetic methodologies for its production have been researched. []

Relevance: Like 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, this compound is a benzamide derivative featuring a piperidine ring. The key difference lies in the extended butyl chain with a 3,4-dichlorophenyl substituent and an acetylamino group on the piperidine. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound's unique central eight-membered ring structure has been analyzed using crystallographic techniques, revealing its deviation from an ideal boat conformation due to steric hindrance. [] The adjacent benzene and pyrazole rings are almost perpendicular. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid known for its potent analgesic effects. [] It exhibits morphine-like behavioral characteristics in mice, exceeding the potency of morphine. [] Structurally, it exists as a cis- and trans-racemic mixture, with the trans-form being more commonly sold. [] Binding studies indicate a preference for the μ-opioid receptor over the κ-opioid receptor. [] Despite promising preclinical data, U-47700 did not progress to clinical trials, and user-reported experiences suggest a shorter duration of action and a high potential for re-dosing. []

N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound is one of three N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa (Rutaceae), along with N-(2-{4-[(3,7-dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and severine acetate. [] While acridones from the same plant exhibited weak cytotoxicity, these amides showed moderate non-selective cytotoxic activity against various cancer cell lines, including human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). []

Relevance: This compound, an N-phenylethyl-benzamide, exemplifies a different structural class compared to 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. It features an extended ethyl chain connecting the benzamide nitrogen to a phenyl ring substituted with a (3,7-dimethylocta-2,6-dien-1-yl)oxy group. []

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a long-acting κ-opioid receptor antagonist. [] Its extended duration of action is attributed to its efficacy in activating c-Jun N-terminal kinase (JNK) 1. [] Studies in C57BL/6 wild type mice showed a positive correlation between the duration of action of various κ-opioid receptor antagonists and their ability to activate JNK1. [] This suggests that persistent inactivation of the κ-receptor does not require sustained JNK activation. []

Relevance: While both JDTic and 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide possess a piperidine ring, JDTic is significantly more complex. It features a tetrahydroisoquinoline core linked to the piperidine via a methylpropyl bridge and incorporates additional hydroxyphenyl and methyl substituents. [] This structural complexity likely contributes to its specific interaction with the κ-opioid receptor and its ability to activate JNK1. []

(S)-3-Fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA0658)

Compound Description: JSPA0658 is a short-acting κ-opioid receptor antagonist. [] Unlike long-acting antagonists, it does not increase phospho-JNK-ir (pJNK-ir) levels in vivo, indicating a different mechanism of action. []

Relevance: This compound shares the benzamide core with 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, but instead of a piperidine, it features a pyrrolidine ring linked via a phenoxymethyl bridge. This structural variation likely contributes to its short duration of action and lack of JNK1 activation. []

Properties

CAS Number

1235135-87-1

Product Name

3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

IUPAC Name

3,4-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide

Molecular Formula

C16H24N2O3S

Molecular Weight

324.44

InChI

InChI=1S/C16H24N2O3S/c1-12-4-5-15(10-13(12)2)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)

InChI Key

YTTNKYAPQGVTTQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.